molecular formula C17H16BrClN2OS B11552232 N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide

Cat. No.: B11552232
M. Wt: 411.7 g/mol
InChI Key: YXUGCANKQTUXAV-UDWIEESQSA-N
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Description

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide is a complex organic compound with the molecular formula C17H16BrClN2OS This compound is known for its unique structural features, which include a bromophenyl group, a chlorobenzyl group, and an acetohydrazide moiety

Preparation Methods

The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide typically involves the condensation of 4-bromobenzaldehyde with 3-chlorobenzyl mercaptan and acetohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide undergoes various types of chemical reactions, including:

Scientific Research Applications

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the observed biological effects .

Comparison with Similar Compounds

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and overall molecular architecture, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C17H16BrClN2OS

Molecular Weight

411.7 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C17H16BrClN2OS/c1-12(14-5-7-15(18)8-6-14)20-21-17(22)11-23-10-13-3-2-4-16(19)9-13/h2-9H,10-11H2,1H3,(H,21,22)/b20-12+

InChI Key

YXUGCANKQTUXAV-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSCC1=CC(=CC=C1)Cl)/C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC(=O)CSCC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)Br

Origin of Product

United States

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